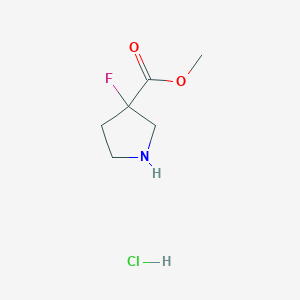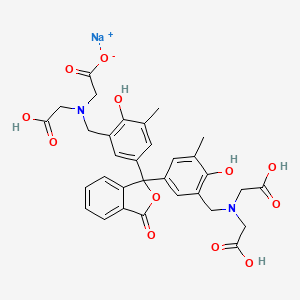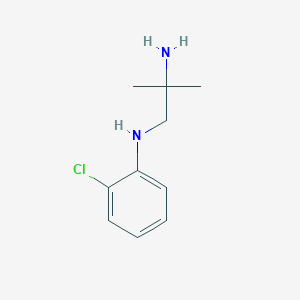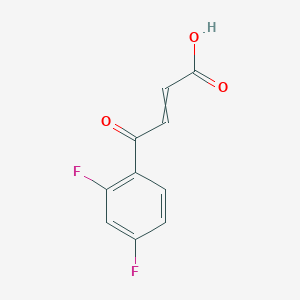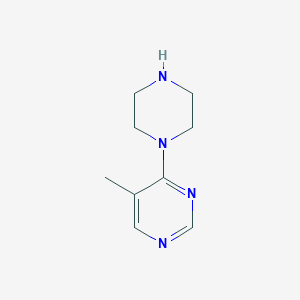
5-Methyl-4-(piperazin-1-yl)pyrimidine
Vue d'ensemble
Description
5-Methyl-4-(piperazin-1-yl)pyrimidine is a chemical compound with the CAS Number: 1443210-25-0. It has a molecular weight of 178.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for 5-Methyl-4-(piperazin-1-yl)pyrimidine is1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Methyl-4-(piperazin-1-yl)pyrimidine is a solid compound . Its molecular weight is 178.24 .Applications De Recherche Scientifique
1. Neuroprotective and Anti-neuroinflammatory Agents
- Application Summary: Pyrimidine and its derivatives, including “5-Methyl-4-(piperazin-1-yl)pyrimidine”, have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models . The research focused on the development of novel triazole-pyrimidine hybrids.
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
2. Antibacterial Activity
- Application Summary: Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is known to positively modulate the pharmacokinetic properties of a drug substance . The research focused on the synthesis and characterization of a novel Mannich derivative with promising antibacterial activity .
- Methods of Application: The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a four-step protocol .
- Results: The title compound is obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
3. Derivatization Reagent for Carboxyl Groups on Peptides
- Application Summary: “5-Methyl-4-(piperazin-1-yl)pyrimidine” is used as a derivatization reagent for the carboxyl groups on peptides . This process is crucial during the spectrophotometric analysis of phosphopeptides .
- Methods of Application: The compound is used to derivatize the carboxyl groups present in peptides. This derivatization process enhances the detection and analysis of peptides, particularly phosphopeptides, during spectrophotometric analysis .
- Results: The use of “5-Methyl-4-(piperazin-1-yl)pyrimidine” as a derivatization reagent improves the accuracy and reliability of spectrophotometric analysis of phosphopeptides .
4. Synthesis of Pyridopyrimidines
- Application Summary: Pyridopyrimidines, which include “5-Methyl-4-(piperazin-1-yl)pyrimidine”, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
- Methods of Application: Various synthetic protocols are used to prepare these pyridopyrimidine derivatives . The review is organized into four sections, successively pyrido [2,3-d]pyrimidines, pyrido [3,4-d]pyrimidines, pyrido [4,3-d]pyrimidines and pyrido [3,2-d]pyrimidines .
- Results: The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
5. Derivatization Reagent for Carboxyl Groups
- Application Summary: “5-Methyl-4-(piperazin-1-yl)pyrimidine” is used as a derivatization reagent for the carboxyl groups on peptides . This process is crucial during the spectrophotometric analysis of phosphopeptides .
- Methods of Application: The compound is used to derivatize the carboxyl groups present in peptides. This derivatization process enhances the detection and analysis of peptides, particularly phosphopeptides, during spectrophotometric analysis .
- Results: The use of “5-Methyl-4-(piperazin-1-yl)pyrimidine” as a derivatization reagent improves the accuracy and reliability of spectrophotometric analysis of phosphopeptides .
6. Therapeutic Potential of Pyrido Pyrimidine Derivatives
- Application Summary: Pyridopyrimidines, which include “5-Methyl-4-(piperazin-1-yl)pyrimidine”, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
- Methods of Application: Various synthetic protocols are used to prepare these pyridopyrimidine derivatives . The review is organized into four sections, successively pyrido [2,3-d]pyrimidines, pyrido [3,4-d]pyrimidines, pyrido [4,3-d]pyrimidines and pyrido [3,2-d]pyrimidines .
- Results: The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Propriétés
IUPAC Name |
5-methyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWIEVXMXJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(piperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



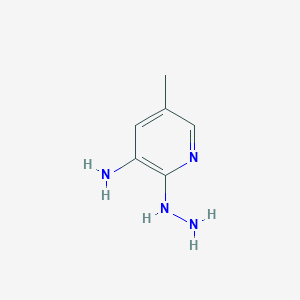
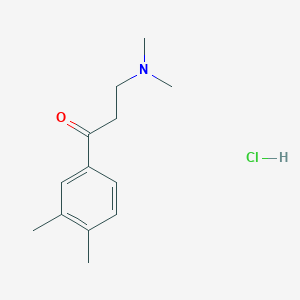
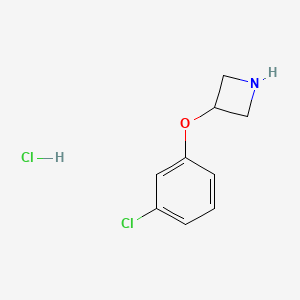
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)
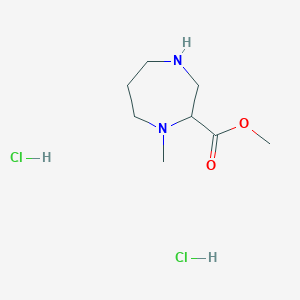
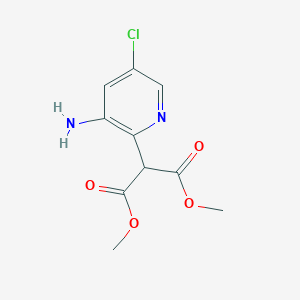

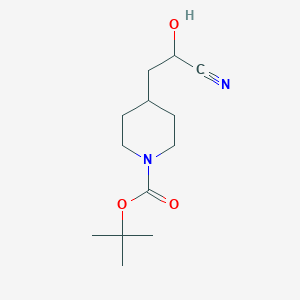
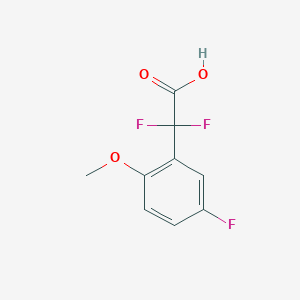
![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)
